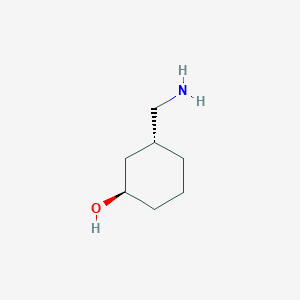

trans-3-(Aminomethyl)cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-3-(Aminomethyl)cyclohexanol is a chemical compound with the CAS Number: 874821-46-2 . It has a molecular weight of 129.2 and its IUPAC Name is (1R,3R)-3-(aminomethyl)cyclohexan-1-ol . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of trans-3-(Aminomethyl)cyclohexanol consists of a total of 24 bonds . These include 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

Trans-3-(Aminomethyl)cyclohexanol is a liquid at room temperature .Scientific Research Applications

Synthesis of Medicinal Compounds

trans-3-(Aminomethyl)cyclohexanol: is a valuable intermediate in the synthesis of various medicinal compounds. Its structure is pivotal in the creation of molecules that interact with biological systems. For instance, it’s used in the synthesis of serotonin reuptake inhibitors , which are a class of drugs typically used as antidepressants .

Chiral Building Blocks in Asymmetric Synthesis

This compound serves as a chiral building block in asymmetric synthesis. It’s utilized to create chiral centers in complex molecules, which is crucial for the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .

HIV-Protease Inhibitors

The structural versatility of trans-3-(Aminomethyl)cyclohexanol allows it to be used in the synthesis of HIV-protease inhibitors. These are drugs that prevent the replication of the HIV virus by inhibiting the protease enzyme, a key component in the viral life cycle .

μ-Opioid Receptor Antagonists

Researchers use trans-3-(Aminomethyl)cyclohexanol to develop μ-opioid receptor antagonists. These antagonists are important for managing opioid overdose and addiction by blocking the effects of opioids on their receptors .

Antibiotics and Antimicrobial Agents

The compound’s aminomethyl group makes it a precursor in the synthesis of potent antibiotics like negamycin. It’s also explored for its potential in creating new antimicrobial agents that can combat resistant strains of bacteria .

Components in Organic Synthesis

In organic chemistry, trans-3-(Aminomethyl)cyclohexanol is used to synthesize β-enaminoketones, which are then reduced to afford cis- and trans-3-aminocyclohexanols. These products are significant in various organic synthesis pathways .

Safety and Hazards

The safety data sheet for a similar compound, trans-3-Aminomethyl-1-(Boc-amino)cyclohexane, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Aminocyclohexanols, a class of compounds to whichtrans-3-(Aminomethyl)cyclohexanol belongs, are known to have biological and structural importance . They are key structural components of numerous natural products and potent drugs .

Mode of Action

It is known that aminocyclohexanols interact with their targets in a way that leads to various biological effects .

Biochemical Pathways

Aminocyclohexanols are known to be involved in various biochemical pathways due to their structural importance in numerous natural products and potent drugs .

Result of Action

Aminocyclohexanols, in general, are known to have various biological effects due to their interactions with their targets .

properties

IUPAC Name |

(1R,3R)-3-(aminomethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTIZANRIDXCBN-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-(Aminomethyl)cyclohexanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-(3,5-Dimethylpiperidyl)ethyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2603373.png)

![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603374.png)

![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)